molecular formula C22H27N3O4 B14942181 ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate

Cat. No.: B14942181
M. Wt: 397.5 g/mol
InChI Key: ZLDXBKSMUQZICF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate is a complex organic compound featuring a unique structure that includes a quinoline derivative and a piperazine moiety

Preparation Methods

The synthesis of ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-containing molecules. For example:

Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate stands out due to its unique combination of a quinoline derivative and a piperazine ring, offering distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-[(6,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H27N3O4/c1-5-29-21(28)24-8-6-23(7-9-24)13-15-12-22(3,4)25-18-16(15)10-14(2)11-17(18)19(26)20(25)27/h10-12H,5-9,13H2,1-4H3

InChI Key

ZLDXBKSMUQZICF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)C)(C)C

Origin of Product

United States

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